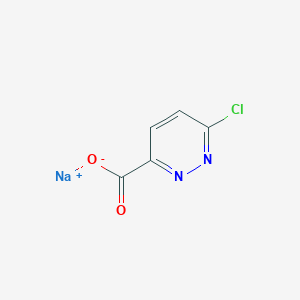

Sodium 6-chloropyridazine-3-carboxylate

Description

Historical Context of Pyridazine (B1198779) Ring Chemistry Research

The field of heterocyclic chemistry owes much of its early development to the study of aromatic six-membered rings containing nitrogen atoms. Pyridazine (1,2-diazine), an isomer of pyrimidine (B1678525) and pyrazine (B50134), is a core structure in this class. The first pyridazine derivative was prepared by Emil Fischer in 1886 through the condensation of phenylhydrazine (B124118) and levulinic acid. This pioneering work laid the foundation for future investigations into this heterocyclic system.

The parent pyridazine heterocycle was later synthesized by oxidizing benzocinnoline to pyridazinetetracarboxylic acid, followed by a decarboxylation step. A more practical and common route to the parent compound was subsequently developed starting from maleic hydrazide. These early syntheses opened the door for extensive exploration of pyridazine derivatives. Pyridazines are recognized as π-electron deficient heteroaromatics due to the electronegativity of the two adjacent nitrogen atoms, which influences their chemical reactivity and physical properties. This inherent electronic nature has made them attractive scaffolds in various chemical research areas.

Significance of Chloropyridazine-3-carboxylate Derivatives in Contemporary Chemical Research

Within the large family of pyridazine derivatives, those functionalized with both a chlorine atom and a carboxylate group have emerged as particularly valuable intermediates in organic synthesis. The chlorine atom serves as a versatile leaving group for nucleophilic substitution reactions, while the carboxylate moiety offers a handle for esterification, amidation, or other modifications.

Specifically, derivatives of 6-chloropyridazine-3-carboxylic acid are recognized as important building blocks. Research has shown their utility in the development of agrochemicals, where they are used to prepare compounds with broad-spectrum antibacterial, insecticidal, herbicidal, and antiviral properties. guidechem.com In the field of medicinal chemistry, these derivatives are employed in the synthesis of more complex molecules, such as stearoyl-CoA desaturase (SCD) inhibitors, which are investigated for various therapeutic applications. 103.213.246chemicalbook.com

The synthesis of the core structure, 6-chloropyridazine-3-carboxylic acid, is well-documented, often starting from precursors like 3-chloro-6-methylpyridazine (B130396) through oxidation. guidechem.com The ester and amide forms are also commonly used in synthesis, highlighting the versatility of the carboxylate group in building molecular complexity. 103.213.246google.com

Scope and Research Trajectories for Sodium 6-chloropyridazine-3-carboxylate

This compound (CAS Number: 89799-77-9) is the sodium salt of 6-chloropyridazine-3-carboxylic acid. bldpharm.com While much of the published research focuses on the acid or ester forms of the molecule, the sodium salt represents a key variant for specific synthetic applications. As a salt, it offers increased solubility in aqueous or polar protic solvents compared to its parent carboxylic acid.

The primary research trajectory for this compound is its use as a nucleophile or a soluble precursor in multi-step synthetic sequences. Its formation is a straightforward acid-base reaction, and its application would typically involve reactions where the carboxylate anion participates directly or where a highly soluble form of the pyridazine scaffold is advantageous before subsequent chemical transformations. Future research involving this specific salt will likely continue to leverage its physical properties for the efficient synthesis of advanced chemical entities for pharmaceutical and agricultural applications, mirroring the established importance of the parent acid and its other derivatives.

Data Tables

Table 1: Physicochemical Properties of 6-Chloropyridazine-3-carboxylic Acid and Related Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Chloropyridazine-3-carboxylic acid | 5096-73-1 | C₅H₃ClN₂O₂ | 158.54 |

| This compound | 89799-77-9 | C₅H₂ClN₂NaO₂ | 180.52 |

| Methyl 6-chloropyridazine-3-carboxylate | 65202-50-8 | C₆H₅ClN₂O₂ | 172.57 |

| Ethyl 6-chloropyridazine-3-carboxylate | 75680-92-1 | C₇H₇ClN₂O₂ | 186.60 |

| 6-Chloropyridazine-3-carboxamide | 66346-83-6 | C₅H₄ClN₃O | 157.56 |

Data sourced from PubChem and other chemical supplier databases. nih.govnih.govnih.gov

Table 2: Reported Synthesis Methods for 6-Chloropyridazine-3-carboxylic Acid

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| 3-Chloro-6-methylpyridazine | Potassium dichromate (K₂Cr₂O₇), Concentrated sulfuric acid (H₂SO₄) | Stirring at <50°C for 4 hours | 69% | guidechem.com |

| Ethyl 6-chloropyridazine-3-carboxylate | Lithium hydroxide (B78521) (LiOH), Tetrahydrofuran (THF), Water | Stirring at room temperature for 45 minutes | 91% | 103.213.246 |

| 3-Chloro-6-methylpyridazine | Potassium dichromate (K₂Cr₂O₇), Concentrated sulfuric acid (H₂SO₄) | Maintained at 60°C for 3 hours | 65% | google.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;6-chloropyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2.Na/c6-4-2-1-3(5(9)10)7-8-4;/h1-2H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIZZPDMABOKHD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647551 | |

| Record name | Sodium 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89799-77-9 | |

| Record name | Sodium 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Chloropyridazine 3 Carboxylate Derivatives

Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Ring

The pyridazine ring, being a π-deficient heteroaromatic system, is susceptible to nucleophilic attack. The presence of a chlorine atom provides a leaving group for nucleophilic aromatic substitution (SNAr) reactions.

The chlorine atom at the 6-position of the pyridazine ring is activated towards nucleophilic displacement. This is a result of the electron-withdrawing nature of the two adjacent nitrogen atoms, which polarize the C-Cl bond and stabilize the intermediate formed upon nucleophilic attack. libretexts.org The general mechanism for this substitution involves the addition of a nucleophile to the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. libretexts.orglibretexts.org

Common nucleophiles that can displace the chlorine atom include amines, alkoxides, and thiolates. For instance, the reaction of a 3-amino-5,6-dichloropyrazine carboxylic acid ester with an amine results in the selective substitution of the chlorine atom at the 5-position, highlighting the susceptibility of chloro-substituted diazine systems to amination. google.com

Table 1: Examples of Nucleophilic Substitution Reactions on Chloropyridazine Derivatives

| Starting Material | Nucleophile | Product |

| 6-Chloropyridazine-3-carboxylate | R-NH₂ | 6-Aminopyridazine-3-carboxylate |

| 6-Chloropyridazine-3-carboxylate | R-O⁻ | 6-Alkoxypyridazine-3-carboxylate |

| 6-Chloropyridazine-3-carboxylate | R-S⁻ | 6-Thiolpyridazine-3-carboxylate |

Note: This table represents generalized reactions.

The two adjacent nitrogen atoms in the pyridazine ring play a crucial role in activating the chlorine atom for nucleophilic substitution. Their electron-withdrawing inductive and mesomeric effects decrease the electron density at the carbon atoms of the ring, particularly at the positions ortho and para to them (C3 and C6). nih.govblumberginstitute.org This electron deficiency makes the carbon atom attached to the chlorine more electrophilic and susceptible to attack by nucleophiles.

The nitrogen atoms also contribute to the stabilization of the negatively charged Meisenheimer intermediate formed during the SNAr reaction. The negative charge can be delocalized onto the electronegative nitrogen atoms through resonance, which lowers the activation energy of the reaction and facilitates the substitution process. libretexts.orglibretexts.org The presence of the carboxylate group, another electron-withdrawing group, further enhances the electrophilicity of the pyridazine ring, thereby increasing the reactivity of the chlorine atom towards nucleophiles. nih.govmdpi.com

Carboxylic Acid Group Reactivity

The carboxylic acid group at the 3-position of the pyridazine ring exhibits typical reactivity for this functional group, primarily undergoing nucleophilic acyl substitution.

The conversion of the carboxylic acid to its derivatives, such as esters and amides, proceeds through nucleophilic acyl substitution. This pathway generally involves the activation of the carboxylic acid to create a better leaving group. The carbonyl carbon is attacked by a nucleophile, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the leaving group and the formation of the new carbonyl compound.

For the synthesis of amides, direct reaction of a carboxylic acid with an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are frequently employed. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) can be used to facilitate amide bond formation. nih.gov

The carboxylic acid group of 6-chloropyridazine-3-carboxylic acid can be readily transformed into a variety of other functional groups.

Esterification: Esters can be synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to an acid chloride followed by reaction with an alcohol. 103.213.246 For example, ethyl 6-chloropyridazine-3-carboxylate can be prepared from the corresponding carboxylic acid. 103.213.246

Amidation: Amides are formed by reacting the carboxylic acid with an amine, typically using a coupling agent as mentioned above. nih.gov Alternatively, the carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide. rsc.org

Table 2: Reagents for the Conversion of Carboxylic Acids to Derivatives

| Desired Derivative | Reagent(s) |

| Acid Chloride | SOCl₂, (COCl)₂ |

| Ester | R'OH, H⁺ (Fischer); or from acid chloride + R'OH |

| Amide | R'R''NH, coupling agents (EDC, HOBt); or from acid chloride + R'R''NH |

Reactivity in Cross-Coupling Reactions

The carbon-chlorine bond in chloropyridazine derivatives serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of more complex molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridazine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a versatile method for forming new carbon-carbon bonds and has been applied to the synthesis of various pyridazine derivatives. nih.govnih.govresearchgate.net The reaction proceeds through a catalytic cycle involving oxidative addition of the chloropyridazine to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Sonogashira Coupling: This reaction couples the chloropyridazine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly effective for the synthesis of arylalkynes and conjugated enynes. libretexts.orgscirp.orgyoutube.com

Heck Reaction: The Heck reaction couples the chloropyridazine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a valuable tool for the alkenylation of heteroaromatic compounds. The presence of a carboxylate group can act as a directing group in some Heck reactions, influencing the regioselectivity of the coupling. rsc.orgchemrxiv.org

Table 3: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron reagent | Pd catalyst, base | C-C |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (sp²-sp) |

| Heck | Alkene | Pd catalyst, base | C-C (sp²-sp²) |

Stereochemical Considerations in Pyridazine Derivative Reactions

The stereochemistry of reactions involving pyridazine derivatives is a critical aspect that dictates the three-dimensional arrangement of atoms in the resulting molecules. Controlling the stereochemical outcome is of paramount importance in the synthesis of chiral molecules, particularly for applications in pharmaceuticals and materials science. Several strategies have been developed to influence and control the stereochemistry in reactions involving the pyridazine core, including asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled diastereoselective reactions.

A significant advancement in the stereoselective synthesis of pyridazine derivatives is the use of asymmetric catalysis. One notable example is the asymmetric 1,4-dearomatization of pyridazines catalyzed by chiral copper hydride (CuH) complexes. This method allows for the direct C-C bond-forming dearomatization of the pyridazine ring, leading to the formation of enantioenriched dihydropyridazines. The reaction proceeds at room temperature and does not require pre-activation of the pyridazine ring or the nucleophile. For pyridazine substrates, this catalytic system has demonstrated consistently excellent enantioselectivity. nih.gov

The success of this and other asymmetric transformations often relies on the design and application of chiral ligands that can coordinate to a metal center and create a chiral environment. Pyridine-oxazoline (PyOX) and pyridine-2,6-bis(oxazoline) (pybox) ligands have proven to be particularly effective in a variety of asymmetric catalytic reactions. rsc.orgrsc.orgcapes.gov.brresearchgate.netnih.gov While many applications have focused on pyridine (B92270) chemistry, the principles are readily extendable to pyridazine systems. These ligands can influence the trajectory of an incoming reagent, leading to the preferential formation of one enantiomer over the other.

Table 1: Chiral Ligands in Asymmetric Catalysis for Pyridine and Pyridazine Derivatives

| Ligand Type | Abbreviation | Metal | Reaction Type | Stereoselectivity |

|---|---|---|---|---|

| Pyridine-oxazoline | PyOX | Various | Allylic Substitution, Cyclopropanation | Good to excellent |

| Pyridine-2,6-bis(oxazoline) | pybox | Ni | Negishi Cross-Coupling | High enantioselectivity |

| Chiral Copper Hydride Complex | (Ph-BPE)CuH | Cu | 1,4-Dearomatization | Excellent enantioselectivity |

Diastereoselectivity is another important stereochemical consideration, particularly in reactions such as the Diels-Alder cycloaddition, where the pyridazine ring can act as a diene. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and its stereochemical outcome is governed by the endo/exo selectivity and facial selectivity. The endo rule, which is often favored due to secondary orbital interactions, predicts the formation of the endo product. However, the actual stereochemical course can be influenced by various factors, including the nature of the dienophile, the substituents on the pyridazine ring, and the reaction conditions. quora.com

In the context of inverse-electron-demand Diels-Alder reactions, where pyridazines act as electron-poor dienes, the stereoselectivity can be influenced by noncovalent interactions such as π-π stacking and solvent effects. acs.org These interactions can stabilize the transition state leading to a specific stereoisomer, thereby directing the reaction pathway. For instance, studies on the furan-acrolein Diels-Alder reaction have shown that π-π stacking can be a dominant factor in determining the exo selectivity, a finding that provides insight into the stereocontrol of such reactions in solution. acs.org

While specific studies on the stereoselective functionalization of sodium 6-chloropyridazine-3-carboxylate are not extensively detailed in the available literature, the principles derived from the study of related pyridazine and other heterocyclic systems provide a solid framework for predicting and controlling the stereochemical outcomes of its reactions. The electron-withdrawing nature of the carboxylate and the chloro substituents can influence the electronic properties of the pyridazine ring and, consequently, its reactivity and selectivity in stereoselective transformations.

Table 2: Stereochemical Outcomes in Pyridazine Reactions

| Reaction Type | Key Factors Influencing Stereochemistry | Predominant Stereochemical Outcome |

|---|---|---|

| Asymmetric 1,4-Dearomatization | Chiral CuH catalyst | High enantioselectivity |

| Diels-Alder Cycloaddition | Endo rule, steric effects, solvent, π-π stacking | Typically endo, but can be influenced to favor exo |

| Asymmetric Cross-Coupling | Chiral ligand (e.g., pybox) | High enantioselectivity |

Advanced Characterization and Structural Elucidation of Pyridazine Carboxylates

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures. Different regions of the electromagnetic spectrum are utilized to probe specific molecular properties, such as nuclear spin states, vibrational modes, and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for Sodium 6-chloropyridazine-3-carboxylate is not widely published, the analysis of its parent compound, 6-chloropyridazine-3-carboxylic acid, offers significant insight.

In the ¹H NMR spectrum of 6-chloropyridazine-3-carboxylic acid, the two protons on the pyridazine (B1198779) ring appear as distinct doublets due to coupling with each other. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift, which would be absent in the spectrum of the sodium salt.

The ¹³C NMR spectrum provides information on the carbon environments. For 6-chloropyridazine-3-carboxylic acid, characteristic signals are observed for the carbonyl carbon of the carboxyl group and the four unique carbons of the pyridazine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms. Upon formation of the sodium salt, slight shifts in the carbon signals of the pyridazine ring and carboxylate carbon can be expected due to the change in the electronic environment upon deprotonation.

Table 1: Predicted and Experimental NMR Data for 6-Chloropyridazine-3-carboxylic Acid

| Nucleus | Predicted Chemical Shift (δ, ppm) | Observed Signals and Multiplicity |

|---|---|---|

| ¹H NMR | ~8.0 - 8.5 (ring protons) | Two doublets corresponding to the two aromatic protons. |

| >10 (acid proton) | A broad singlet for the -COOH proton (absent in the sodium salt). | |

| ¹³C NMR | ~165 (C=O) | Signal for the carbonyl carbon. |

Note: The table is based on typical chemical shifts for pyridazine derivatives and publicly available data for the parent acid. Actual values may vary based on solvent and experimental conditions.

FT-IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of a pyridazine carboxylate will show characteristic bands for the aromatic ring and the carboxylate group. liberty.edu

For the parent compound, 6-chloropyridazine-3-carboxylic acid, the spectrum is characterized by:

A broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

A sharp, strong peak for the carbonyl (C=O) stretch around 1700-1730 cm⁻¹.

Vibrations corresponding to C=C and C=N stretching in the aromatic ring, usually found in the 1400-1600 cm⁻¹ region. liberty.edu

A peak for the C-Cl stretch at lower wavenumbers.

For this compound, the FT-IR spectrum would show significant differences. The broad O-H band disappears, and the C=O stretching band is replaced by two distinct absorptions corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching of the carboxylate anion (COO⁻). The positions of these bands are crucial for understanding the coordination of the carboxylate group.

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibration Mode | 6-Chloropyridazine-3-carboxylic Acid (Expected) | This compound (Expected) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Absent |

| Carbonyl | C=O stretch | ~1700-1730 (strong) | Absent |

| Carboxylate | Asymmetric stretch (νₐₛ COO⁻) | Absent | ~1550-1650 (strong) |

| Carboxylate | Symmetric stretch (νₛ COO⁻) | Absent | ~1300-1420 (strong) |

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aromatic and heterocyclic compounds like pyridazines exhibit characteristic absorption bands in the UV region, typically arising from π → π* and n → π* transitions. The UV-Vis spectrum of pyrazine (B50134) carboxylic acid, a related compound, shows absorption in the 200–370 nm range. researchgate.net For sodium carboxylates, the COO⁻ chromophore can contribute to absorption, often due to an n → π* transition. researchgate.netacs.org The spectrum of this compound is expected to show absorptions related to the electronic system of the chlorinated pyridazine ring. The exact absorption maxima (λ_max) and molar absorptivity would depend on the solvent and concentration.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. The parent molecule, 6-chloropyridazine-3-carboxylic acid, has a monoisotopic mass of approximately 157.9883 Da.

For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) would be a suitable technique. In negative ion mode, the spectrum would show a prominent peak for the 6-chloropyridazine-3-carboxylate anion at an m/z corresponding to [M-Na]⁻, which is equivalent to the deprotonated parent acid. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental formula with high accuracy.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.

While the specific crystal structure of this compound is not available in the reviewed literature, analysis of related pyridazine-carboxylate structures provides valuable insights. For instance, studies on metal complexes of pyridazine-3-carboxylic acid have used X-ray diffraction to confirm the bidentate coordination of the ligand to the metal center through a ring nitrogen and a carboxylate oxygen. Such analyses reveal precise bond lengths, such as Ru-N and Ru-O bonds in ruthenium complexes. This demonstrates the power of X-ray crystallography in unambiguously establishing the solid-state structure and coordination modes of pyridazine carboxylates.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the calculated theoretical values to verify the empirical formula and assess the purity of the sample. For this compound, the analysis would also include chlorine, sodium, and oxygen.

**Table 3: Theoretical Elemental Composition of this compound (C₅H₂ClN₂NaO₂) **

| Element | Symbol | Atomic Mass | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 33.26 |

| Hydrogen | H | 1.008 | 1.12 |

| Chlorine | Cl | 35.453 | 19.64 |

| Nitrogen | N | 14.007 | 15.52 |

| Sodium | Na | 22.990 | 12.73 |

Note: Molecular Weight = 180.53 g/mol

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the synthesis and analysis of pyridazine carboxylates, providing robust methods for both the assessment of purity and the isolation of specific compounds from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prevalently used methods, offering complementary advantages in speed, resolution, and scale.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) stands as a primary analytical tool for determining the purity of pyridazine carboxylates like this compound. This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase. For pyridazine derivatives, C18 columns are among the most commonly employed stationary phases.

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. Typically, it consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component. The aqueous phase is often buffered, for instance with potassium dihydrogen phosphate (B84403), and its pH may be adjusted with an acid like phosphoric acid to control the ionization state of the carboxylate and any other ionizable groups, thereby influencing retention. uw.edu.pl In some applications, an acid such as formic or glacial acetic acid is added to the mobile phase to improve peak shape and resolution. mdpi.commdpi.com

Detection is most commonly achieved using a UV detector, as the pyridazine ring exhibits strong absorbance in the UV spectrum. A photodiode array (PDA) detector can be particularly useful, allowing for the monitoring of multiple wavelengths simultaneously and providing spectral information that can aid in peak identification and purity assessment. researchgate.net

While specific validated methods for this compound are not extensively published in public literature, typical conditions for related pyridazine and pyridine (B92270) derivatives can be extrapolated. For instance, a method for the simultaneous determination of various pyridine and pyrazine derivatives utilized a C18 column with a gradient elution. The mobile phase consisted of acetonitrile and a 15 mmol L–1 potassium dihydrogen phosphate buffer (pH 4.0). uw.edu.pl The total run time for this analysis was 20 minutes, with detection at 235 nm. uw.edu.pl Retention times for various components in such systems are highly dependent on the exact molecular structure and chromatographic conditions.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Pyridazine and Pyridine Derivatives

| Parameter | Value/Description |

|---|---|

| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel), 5 µm particle size |

| Column Dimensions | 250 mm x 4.6 mm I.D. |

| Mobile Phase | A: AcetonitrileB: 15 mmol L–1 KH2PO4 buffer (pH 4.0) |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 235 nm |

| Column Temperature | Ambient (e.g., 25 ± 2°C) |

Note: This table represents typical conditions for related compounds and serves as a starting point for method development for this compound. Data based on a method for simultaneous analysis of pyridoxine (B80251) hydrochloride, isoniazid, pyrazinamide, and rifampicin. uw.edu.pl

For preparative applications, where the goal is to isolate a compound, these analytical methods can be scaled up. This involves using larger columns and higher flow rates to handle larger sample quantities. Fraction collectors are used to selectively collect the eluent containing the desired compound. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions and for the preliminary assessment of product purity and isolation. For pyridazine carboxylates, silica gel is the most common stationary phase, typically coated onto a glass or aluminum plate. liberty.edu

The separation on a silica gel plate is based on the principle of normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is less polar. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a nonpolar solvent, such as hexane (B92381) or cyclohexane, and a more polar solvent, like ethyl acetate (B1210297), is frequently used. nih.gov The ratio of these solvents is adjusted to optimize the separation of the components in the mixture. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing all compounds to travel further up the plate (higher Retention Factor, Rf values).

After the plate is developed in the chosen eluent, the separated spots are visualized. Since many pyridazine derivatives are UV-active due to their aromatic structure, a common method of visualization is to use a TLC plate containing a fluorescent indicator and observe the plate under UV light (typically at 254 nm), where the compounds will appear as dark spots. nih.gov

TLC is also a valuable tool in guiding the development of larger-scale purification by column chromatography. The solvent system that provides the best separation on a TLC plate is often a good starting point for the mobile phase in column chromatography, which also typically uses silica gel as the stationary phase for the purification of pyridazine synthesis intermediates. liberty.edursc.org

Table 2: Example TLC System for Separation of Pyridazine Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Cyclohexane/Ethyl Acetate (1:1 v/v) |

| Visualization | UV light (254 nm) |

Note: This table provides an example of conditions used for the purification of intermediates in the synthesis of C5-methyl pyridazine derivatives. nih.gov

Research Applications of Sodium 6 Chloropyridazine 3 Carboxylate and Pyridazine Derivatives

Role in Materials Science and Engineering

Sodium 6-chloropyridazine-3-carboxylate and its parent structure, pyridazine (B1198779), are part of a versatile class of heterocyclic compounds that have garnered significant attention in materials science and engineering. The intrinsic electron-deficient character of the pyridazine ring, stemming from its two adjacent nitrogen atoms, makes it a valuable building block for a wide range of advanced materials. mdpi.comnih.gov Researchers have explored the use of pyridazine derivatives in creating materials with tailored electronic, photophysical, and chemical properties for applications spanning from optoelectronics to protective coatings.

Development of Nanomaterials with Specific Characteristics

The integration of pyridazine derivatives into nanostructures has led to the development of novel nanomaterials with enhanced functionalities. A notable area of research involves the use of nanoformulation methods to prepare nanoparticles from pyridazine-based compounds for various applications.

For instance, researchers have synthesized nanoparticles of 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine. nih.govbohrium.comnih.gov These nano-formulations, including solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs), were developed to improve the therapeutic potential of the parent compound. nih.govnih.gov The study confirmed the structure of the pyridazine derivative using single crystal X-ray analysis before its incorporation into the nanoparticles. bohrium.comnih.gov This strategic approach highlights the use of nanotechnology to modify and potentially enhance the properties of pyridazine-based molecules. nih.govbohrium.com Furthermore, conjugated polymer nanoparticles (CPNs) have been developed for biomedical applications, including their use as probes for bioimaging and in sensing applications. nih.govnih.gov These CPNs can be functionalized with groups like carboxylic acid to allow for bioconjugation with oligonucleotides, creating sensory nanoparticles for the label-free detection of target DNA in serum. nih.gov

Advanced Coatings and Polymer Systems

Pyridazine derivatives are being increasingly incorporated into polymer science to create advanced materials for coatings and other high-performance applications. Their inclusion in polymer backbones can impart desirable properties such as high thermal stability and flame retardancy.

A significant development is the synthesis of a novel phthalonitrile (B49051) monomer containing a pyridazine ring, specifically 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD). mdpi.com This monomer possesses a low melting point (74 °C) and a wide processing window (178 °C), making it suitable for manufacturing processes. mdpi.com The resulting poly(BCPD) resin, after curing, demonstrates outstanding heat resistance, with a glass transition temperature (Tg) exceeding 400 °C and a 5% weight loss temperature (T5%) of 501 °C. mdpi.com The material also exhibits excellent flame-retardant properties, with a limiting oxygen index (LOI) of 48, and a superior storage modulus of up to 3.8 GPa at room temperature. mdpi.com Such properties suggest that poly(BCPD) resin is a promising candidate for high-temperature structural composite matrices. mdpi.com

Additionally, new strategies have been developed for the polymer-supported synthesis of pyridazine derivatives, which allow for higher reaction rates and wider reaction conditions due to a more stable attachment of the intermediates to the polymer support. taylorfrancis.com This breakthrough in solid-phase heterocyclic chemistry facilitates the creation of diverse pyridazine-based polymers. taylorfrancis.com

Organic Light Emitting Diodes (OLEDs) and Optoelectronic Devices

The electron-deficient nature of the pyridazine ring makes it an excellent acceptor core in the design of donor-acceptor (D-A) type molecules for optoelectronic applications, particularly in the field of Organic Light Emitting Diodes (OLEDs). mdpi.comnih.gov Pyridazine derivatives have been successfully employed as emitters exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs by harvesting both singlet and triplet excitons. mdpi.comfrontiersin.org

Researchers have synthesized D-A compounds combining a pyridazine acceptor with various donor moieties, such as phenoxazine (B87303) and 9,9-dimethyl-9,10-dihydroacridine. mdpi.comnih.gov These materials demonstrate high thermal stabilities, with 5% weight loss temperatures recorded at 314 °C and 336 °C. mdpi.comnih.govnih.gov Photophysical studies revealed that these compounds exhibit TADF, with delayed emission lifetimes of 93 ns and 143 ns in toluene (B28343) solutions. nih.gov An OLED device fabricated using a pyridazine derivative combined with phenoxazine as the emitter achieved a maximum external quantum efficiency (EQE_max) of over 5.8%, confirming the efficient utilization of triplet states via the TADF mechanism. frontiersin.org

The properties of these materials can be summarized as follows:

| Donor Moiety | 5% Weight Loss Temperature | TADF Lifetime (in toluene) | Maximum EQE in OLED |

|---|---|---|---|

| Phenoxazine | 314 °C nih.gov | 93 ns nih.gov | >5.8% frontiersin.org |

| 9,9-dimethyl-9,10-dihydroacridine | 336 °C nih.gov | 143 ns nih.gov | N/A |

Beyond TADF emitters, pyridazine derivatives have also been investigated as host materials for phosphorescent OLEDs (PhOLEDs), further highlighting their versatility in optoelectronic device architecture. mdpi.commdpi.com

Corrosion Inhibition Studies for Metal Alloys

Pyridazine derivatives have emerged as effective and environmentally friendly corrosion inhibitors for metals, particularly for mild steel in acidic environments. bohrium.com The nitrogen atoms within the pyridazine ring can form coordination bonds with metal surfaces, leading to the formation of a protective, corrosion-inhibitive hydrophobic layer. researchgate.net

Studies have demonstrated the high performance of newly synthesized pyridazine-based compounds as corrosion inhibitors. For example, two compounds, identified as PZ-oxy and PZ-yl, showed high inhibition efficiencies of 94% and 96%, respectively, for mild steel in 1 M HCl. bohrium.com The protective action is attributed to the adsorption of the inhibitor molecules onto the metal surface, a process that is spontaneous and predominantly chemisorptive. bohrium.com This adsorption displaces water molecules and forms stable Fe-inhibitor complexes, which minimize direct acid-metal interactions and prevent the penetration of aggressive chloride ions. bohrium.com The widespread π-electron conjugation in these molecules enhances the durability of the protective film. researchgate.net

The effectiveness of these inhibitors is concentration-dependent, with one study reporting maximum inhibition efficiencies of 91.50% and 94.54% for the compounds 2HPP and BHBD, respectively. researchgate.net The adsorption behavior of these compounds was found to follow the Langmuir isotherm model. researchgate.net

| Inhibitor Compound | Medium | Maximum Inhibition Efficiency | Adsorption Isotherm |

|---|---|---|---|

| PZ-oxy | 1 M HCl | 94% bohrium.com | Chemisorption bohrium.com |

| PZ-yl | 1 M HCl | 96% bohrium.com | Chemisorption bohrium.com |

| 2HPP | HCl Solution | 91.50% researchgate.net | Langmuir researchgate.net |

| BHBD | HCl Solution | 94.54% researchgate.net | Langmuir researchgate.net |

Conjugated Polymer Sensors

The unique electronic properties of pyridazine and its derivatives make them ideal components for conjugated polymers used in chemical and biological sensors. These polymers can be designed to exhibit changes in their photophysical properties, such as fluorescence, upon interaction with specific analytes. rsc.orgmit.edu

One strategy involves synthesizing conjugated polymers containing 2,6-substituted pyridine (B92270) derivative rings. rsc.org These polymers can act as selective sensors for metal ions. For instance, a polymer sensor designated P-1 showed high selectivity for palladium (Pd²⁺) ions. rsc.org The addition of palladium ions enhanced the main absorbance peak and induced the appearance of a new peak, while also dramatically decreasing the fluorescence intensity, with a detection limit of 1 x 10⁻⁶ M in an aqueous solution. rsc.org The specific structure of the polymer provides the spatial matching necessary for the selective binding of metal ions. rsc.org

Another innovative application is the development of a pyridazine derivative (3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine, or TPP) that exhibits "turn-on" fluorescence in response to acid. acs.org The protonation of the pyridazine ring leads to a significant color variation in the emitted light, shifting from blue (406 nm) to orange-red (630 nm). acs.org This property has been harnessed to create a sensor film for trifluoroacetic acid (TFA) with high sensitivity and reversibility. acs.org

Host-Guest Chemistry Applications

The defined structural and electronic features of pyridazine and related N-heterocycles allow them to participate in molecular recognition and host-guest chemistry. These interactions are crucial for applications in supramolecular chemistry, including sensing and the development of drug delivery systems.

Research has explored the host-guest complexation of pyridine-based monofunctional platinum(II) compounds with cucurbit frontiersin.orguril (CB7), a macrocyclic host molecule. rsc.org In this system, the pyridine acts as a linker between the platinum core and a supramolecular anchor (like an adamantyl or phenyl group) that binds within the CB7 cavity. rsc.org This complexation affects the chemical activation of the platinum compound, demonstrating how host-guest interactions can modulate the properties of a molecule. rsc.org

In a different application, cyclo rsc.orgaramide, a hydrogen-bonded amide macrocycle, has been used as a host for various L-α-amino acid esters (guests). mdpi.com The host-guest complexation was studied using NMR and Circular Dichroism (CD) spectroscopy, revealing that the near-planar macrocycle could produce a CD response upon binding with specific cryptochiral guest molecules. mdpi.com This indicates a transfer of chirality within the supramolecular assembly, a phenomenon driven by multi-point recognition between the host and guest. mdpi.com

Liquid Crystal Research

While specific research on this compound in liquid crystal applications is not prominent in available literature, the broader family of pyridazine derivatives has been investigated for its liquid crystalline properties. The inherent polarity and structural geometry of the pyridazine ring make it a valuable component in the design of mesogenic molecules.

Researchers have synthesized various pyridazine compounds, typically with a 3,6-disubstituted pyridazine ring as the central core. tandfonline.com These structures are often elongated with the addition of phenyl or trans-cyclohexyl rings and terminated with flexible n-alkyl groups to promote the formation of liquid crystal phases (mesophases). The evaluation of these derivatives has shown that many exhibit mesophases over a broad temperature range, indicating the utility of the pyridazine scaffold in creating stable liquid crystalline materials. tandfonline.com The electron-deficient nature of the pyridazine ring also allows for its use in designing compounds for optoelectronic applications, where it can be combined with electron-donating moieties to create materials with specific photophysical properties. nih.gov

Pyridazine-Based Ligands in Catalysis

The two adjacent nitrogen atoms in the pyridazine ring give it unique electronic properties and the ability to act as an effective ligand in coordination chemistry and catalysis.

Coordination Chemistry of Pyridazine Ligands with Transition Metals

The pyridazine moiety is a versatile building block for ligands that coordinate with transition metals. The two nitrogen atoms can bind to a single metal center, acting as a bidentate chelating ligand, or bridge two different metal centers. This coordination ability is fundamental to the design of complex catalysts.

A notable example involves the tridentate pyridazine ligand, picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH), which has been used to form complexes with a series of first-row transition metals. nih.govacs.org In these studies, PIPYH reacts with divalent nickel (Ni), copper (Cu), and zinc (Zn) nitrates to form either M(PIPYH)22 or [Cu(II)(PIPYH)(NO3)2] type complexes. nih.gov The presence of substituents on the pyridazine ring significantly influences the resulting coordination geometry and stoichiometry. For instance, the steric bulk of a substituent at the 6-position of the pyridazine ring can dictate whether a metal center coordinates with one (ML type) or two (ML2 type) ligand molecules, demonstrating a pronounced electronic effect that influences the complex's final structure. researchgate.net X-ray diffraction analyses of these complexes have revealed penta- or hexa-coordinated metal centers. nih.gov

| Ligand | Metal Ion | Resulting Complex Type | Coordination Number |

| PIPYH | Ni(II) | Ni(PIPYH)22 | 6 |

| PIPYH | Cu(II) | [Cu(PIPYH)(NO3)2] | 5 |

| PIPYH | Zn(II) | Zn(PIPYH)22 | 6 |

| PIPYH | Co(II) -> Co(III) | Co(PIPY)2 | 6 |

This table summarizes the coordination complexes formed between the pyridazine-based ligand PIPYH and various first-row transition metals. nih.govacs.org

Homogeneous Catalysis Applications

Pyridazine-based ligands are instrumental in stabilizing metal centers in homogeneous catalysis, where the catalyst is in the same phase as the reactants. The electronic properties of the pyridazine ring can be tuned by substituents, which in turn modifies the catalytic activity of the coordinated metal.

A specific application is seen in oxidation reactions. For example, a dinuclear Ruthenium(II) complex featuring a 3,6-bis(N-(pyridylmethyl)imidazolylidenyl)pyridazine bridging ligand has demonstrated excellent catalytic activity for the oxidation of alkenes into diketones. acs.org In this system, the pyridazine-based N-heterocyclic carbene (NHC) ligand effectively stabilizes the two ruthenium centers, facilitating the catalytic cycle. The ability of such ligands to form stable, well-defined complexes is crucial for developing efficient and selective homogeneous catalysts. acs.org

Asymmetric Catalysis Development

In asymmetric catalysis, chiral ligands are used to stereoselectively synthesize one enantiomer of a product. While pyridine-based ligands are more extensively studied in this area, the principles extend to pyridazine derivatives. acs.orgacs.org The pyridazine scaffold has been successfully incorporated into chiral catalysts. For instance, alkoxy pyridazine derivatives have been used to create scaffolds for asymmetric dihydroxylation reactions, where the ligand's structure confers a conformational control that directs the stereochemical outcome of the reaction. nih.gov

The design of these ligands often involves creating a rigid and well-defined three-dimensional pocket around the metal's active site. acs.org This chiral environment forces the substrate to approach the metal from a specific direction, leading to high enantioselectivity. The development of chiral pyridine-hydrazone ligands for palladium-catalyzed additions has shown that nitrogen-based ligands are highly modular, allowing for the fine-tuning of steric and electronic properties to optimize catalytic performance. acs.org

Bioorthogonal Catalysis Research

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.gov The pyridazine core is a key structural feature in one of the most important bioorthogonal reactions: the inverse-electron demand Diels-Alder (IEDDA) reaction, also known as the tetrazine ligation. nih.gov

This reaction involves the rapid and highly selective cycloaddition of a 1,2,4,5-tetrazine (B1199680) with a strained alkene or alkyne dienophile. nih.gov The product of this ligation is a stable dihydropyridazine (B8628806) or pyridazine conjugate, with nitrogen gas as the only byproduct. nih.gov This reaction is notable for its exceptionally fast kinetics without the need for a catalyst, making it ideal for labeling and tracking biomolecules in real-time within live cells. oregonstate.edu In this context, the pyridazine ring is not part of a catalyst ligand but is the stable final product formed during a key bioorthogonal process. nih.gov

Advanced Agrochemical Research and Development

The pyridazine ring is considered a "privileged scaffold" in medicinal and agrochemical chemistry due to its widespread presence in biologically active compounds. ccspublishing.org.cnresearchgate.net Pyridazine derivatives have been developed as herbicides, fungicides, and insecticides. researchgate.netresearchgate.net

Recent research has focused on developing novel pyridazine-based herbicides that target essential plant enzymes. One such target is phytoene (B131915) desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway. acs.org A recently developed compound, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (B1) , which contains the 6-chloropyridazine core, has shown potent herbicidal activity. acs.org

In pre-emergence tests, compound B1 exhibited 100% inhibition of both root and stem growth in weed species like Echinochloa crus-galli and Portulaca oleracea at a concentration of 100 µg/mL, outperforming the commercial herbicide diflufenican (B1670562). acs.org Further studies confirmed that B1 acts by downregulating the PDS gene, leading to an accumulation of the substrate 15-cis-phytoene, which disrupts photosynthesis and causes bleaching. The presence of the chlorine atom at the 6-position of the pyridazine ring was found to be a key group for its post-emergence herbicidal activity. acs.org

| Compound | Target Weeds | Application Rate (µg/mL) | Root Inhibition (%) | Stem Inhibition (%) |

| B1 | E. crus-galli | 100 | 100 | 100 |

| B1 | P. oleracea | 100 | 100 | 100 |

| Diflufenican (BF) | E. crus-galli | 100 | 85 | 80 |

| Diflufenican (BF) | P. oleracea | 100 | 95 | 90 |

This table presents the pre-emergence herbicidal activity of the pyridazine derivative B1 compared to the commercial herbicide Diflufenican. acs.org

Design and Synthesis of Pyridazine-Containing Herbicides

Pyridazine derivatives have been a focal point in the quest for novel herbicides. benthamdirect.com A notable strategy in designing such compounds involves scaffold hopping, where the core structure of a known herbicide is replaced with a pyridazine ring to discover new active molecules. acs.org For instance, using diflufenican as a lead compound, researchers have synthesized pyridazine derivatives that target the phytoene desaturase (PDS) enzyme, a critical component in carotenoid biosynthesis in plants. acs.org Inhibition of PDS leads to the accumulation of phytoene and subsequent photooxidative damage, resulting in the bleaching of plant tissues. acs.org

One such synthesized compound, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide, demonstrated potent pre-emergence herbicidal activity against weeds like Echinochloa crus-galli and Portulaca oleracea. acs.org It also exhibited excellent post-emergence activity against broadleaf weeds, highlighting the importance of the 6-chloro substitution on the pyridazine ring for this type of activity. acs.org Other pyridazine-containing herbicides include pyridate, credazine, and pyridafol, which are known to inhibit photosynthesis. liberty.edu

| Compound | Target | Type of Activity | Weeds Controlled |

|---|---|---|---|

| 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide | Phytoene Desaturase (PDS) | Pre- and post-emergence | Echinochloa crus-galli, Portulaca oleracea, broadleaf weeds |

| Pyridate | Photosystem II | Post-emergence | Dicotyledonous weeds |

| Credazine | Unknown | Pre-emergence | Grasses and broadleaf weeds |

| Pyridafol | Unknown | Pre-emergence | Grasses and broadleaf weeds |

Investigation of Pyridazine Derivatives as Fungicides

The fungicidal potential of pyridazine derivatives is another significant area of agrochemical research. google.comwipo.intwipo.int Scientists have synthesized and tested numerous pyridazine compounds against a variety of plant pathogenic fungi. researchgate.netnih.gov For example, novel 5-[1-aryl-1,4-dihydro-6-methylpyridazin-4-one-3-yl]-2-arylamino-1,3,4-thiadiazoles have shown in vivo activity against wheat leaf rust (Puccinia recondita). nih.gov Quantitative structure-activity relationship (QSAR) studies on these compounds revealed that their fungicidal activity is influenced by the nature of the substituents on the aryl rings. nih.gov

Furthermore, various imidazo[1,2-b]pyridazine (B131497) derivatives have been synthesized and evaluated for their antifungal activity against phytopathogenic fungi. researchgate.net Many of these compounds displayed excellent and broad-spectrum antifungal activities in in vitro assays. researchgate.net The development of pyridazine-based fungicides offers a promising avenue for managing crop diseases. researchgate.net

Exploration as Plant Growth Regulators

Pyridazine derivatives have also been investigated for their ability to modulate plant growth. scholarsresearchlibrary.com Certain pyridazine compounds have demonstrated stimulatory effects on plant development. researchgate.net Studies on common bean (Phaseolus vulgaris L.) have shown that treatment with specific pyridazine derivatives can influence germination, morphogenesis, peroxidase activity, and lignin (B12514952) content. researchgate.net The ability of these compounds to influence key physiological processes in plants suggests their potential application in enhancing crop yield and quality.

Development of Insecticides

The pyridazine core is a key structural feature in the development of new insecticides. bibliomed.orgnih.gov Research has led to the discovery of pyridazine derivatives with potent activity against various insect pests. tandfonline.com For example, a series of [6-(3-pyridyl)pyridazin-3-yl]amides, initially designed as herbicides, were found to exhibit significant aphicidal properties against green peach aphids (Myzus persicae) and cotton aphids (Aphis gossypii). nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the insecticidal potency of these compounds. nih.gov Modifications to the amide moiety, such as replacement with hydrazines, hydrazones, or hydrazides, have been shown to be well-tolerated and can lead to increased efficacy. nih.gov Other research has focused on synthesizing pyridazine derivatives that are effective against insects like Musca domestica and Macrosiphum pisi. bibliomed.org The versatility of the pyridazine scaffold continues to make it an attractive target for the discovery of novel insecticides. researchgate.netnih.gov

Role as Building Blocks in Organic Synthesis

The chemical reactivity and versatile nature of the pyridazine ring make it a valuable building block in the field of organic synthesis. researchgate.netrjptonline.org Its ability to be readily functionalized allows for the creation of a diverse array of more complex molecules. researchgate.net

Design and Synthesis of Novel Chemical Scaffolds

Pyridazine derivatives serve as foundational structures for the design and synthesis of novel chemical scaffolds. researchgate.net The pyridazine ring is considered a "privileged structure" due to its chemical stability and synthetic feasibility, making it an ideal starting point for creating libraries of new compounds with potential biological activities. researchgate.net For example, pyridazine-based compounds have been designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is involved in angiogenesis. researchgate.net The synthesis of unique 5,6-fused ring pyridazines has also been achieved through the reaction of 1,2-diacylcyclopentadienes with hydrazine (B178648) hydrate. liberty.edu

Intermediate in the Synthesis of Complex Heterocyclic Systems

This compound and other pyridazine derivatives are key intermediates in the synthesis of more complex heterocyclic systems. bibliomed.orgnih.gov The reactivity of the chlorine atom and the carboxylate group allows for a variety of chemical transformations, enabling the construction of fused ring systems. For instance, the 4,6-dichloropyridazine-3-carboxylate can be converted into dihydroxypyridopyridazines through a series of reactions including nucleophilic substitution and cyclocondensation. mdpi.com Pyridazine derivatives are also used in the synthesis of pyridazino[4,5-c]pyridazine derivatives and other polycyclic systems. researchgate.net The versatility of pyridazines as intermediates is further demonstrated by their use in aza-Diels-Alder reactions to produce other pyridazine derivatives. organic-chemistry.org

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Pyridazine (B1198779) Derivatives

The synthesis of pyridazine derivatives is a rapidly evolving field, moving beyond classical condensation reactions towards more efficient and versatile methodologies. nih.gov Future research will likely focus on applying modern synthetic strategies to Sodium 6-chloropyridazine-3-carboxylate and its parent acid, 6-chloropyridazine-3-carboxylic acid, to generate novel analogues with enhanced properties. guidechem.com

Emerging synthetic routes that hold promise include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki-Miyaura and Stille cross-coupling reactions are advantageous for functionalizing the pyridazine ring. nih.gov These methods allow for the introduction of a wide array of substituents at the chloro-position, offering a direct route to diverse chemical libraries.

C-H Activation: Direct functionalization of the pyridazine ring's C-H bonds is a highly atom-economical approach that minimizes the need for pre-functionalized starting materials. Exploring C-H activation strategies could lead to more efficient syntheses of complex pyridazine structures.

Cycloaddition Reactions: Inverse electron demand Diels-Alder reactions involving 1,2,4,5-tetrazines or 1,2,3-triazines provide powerful tools for constructing the pyridazine core with high regioselectivity. organic-chemistry.org This approach is valuable for creating highly substituted pyridazine derivatives. nih.gov

One-Pot Procedures: Multi-step, one-pot syntheses that combine cyclization and functionalization are being developed to improve efficiency and reduce waste. nih.gov A known synthesis for the parent acid involves the oxidation of 3-chloro-6-methylpyridazine (B130396) using potassium dichromate in sulfuric acid. guidechem.comgoogle.com Future work could focus on developing greener oxidation methods or integrated one-pot processes that start from simpler precursors and directly yield the sodium salt or other derivatives.

| Methodology | Description | Potential Advantages for this compound | References |

|---|---|---|---|

| Metal-Catalyzed Cross-Coupling | Palladium- or copper-catalyzed reactions to form C-C or C-N bonds at the chloro-position. | High functional group tolerance; access to a wide range of derivatives. | nih.gov |

| Inverse Electron Demand Diels-Alder | [4+2] cycloaddition of electron-deficient diazines with electron-rich dienophiles. | High regioselectivity; construction of complex, substituted pyridazine cores. | organic-chemistry.org |

| One-Pot Synthesis | Combining multiple reaction steps (e.g., cyclization, functionalization) in a single vessel. | Increased efficiency, reduced waste, and shorter synthesis time. | nih.govresearchgate.net |

| Oxidation of Alkylpyridazines | Oxidation of a methyl group to a carboxylic acid, as seen in the synthesis of the parent acid. | Utilizes readily available starting materials like 3-chloro-6-methylpyridazine. | guidechem.comgoogle.com |

Advanced Spectroscopic and Structural Investigations

While standard spectroscopic methods such as NMR, IR, and mass spectrometry are routinely used to characterize pyridazine derivatives, future research will benefit from the application of more advanced techniques to probe the nuanced structural and electronic properties of this compound. mdpi.comnih.gov

Advanced analytical approaches could include:

Two-Dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC would be invaluable for unambiguously assigning proton and carbon signals, especially for more complex derivatives synthesized from the target compound.

Solid-State NMR (ssNMR): This technique can provide detailed information about the crystal packing, polymorphism, and intermolecular interactions of this compound in its solid form, which is crucial for materials science applications.

X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining three-dimensional molecular structures. nih.gov Obtaining the crystal structure of this compound would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylate group. nih.gov

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm elemental composition with high accuracy. mdpi.com Techniques like tandem mass spectrometry (MS/MS) could be used to study fragmentation patterns, aiding in the structural elucidation of novel reaction products.

UV-Vis and Fluorescence Spectroscopy: These methods can be used to study the electronic transitions and photophysical properties of new derivatives, which is particularly relevant for applications in optoelectronics. peacta.org

Innovative Computational Modeling Applications

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental design and accelerating the discovery process. For this compound, computational modeling can provide insights that are difficult to obtain through experiments alone. researchgate.net

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate molecular geometries, electronic structures, and spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies). nih.gov This can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's reactivity and dipole moment. nih.govnih.gov

Reaction Mechanism Studies: Computational modeling can elucidate the transition states and reaction pathways of synthetic transformations, helping to optimize reaction conditions and predict the feasibility of new synthetic routes.

Molecular Docking: For applications in agrochemicals, molecular docking simulations can predict how derivatives of this compound might bind to the active sites of target proteins in pests or weeds, guiding the design of more potent and selective agents. mdpi.com

Structure-Property Relationship Modeling: By calculating various molecular descriptors for a library of virtual derivatives, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features with desired properties, such as herbicidal activity or materials performance. nih.gov

| Computational Method | Application | Predicted Properties | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and property prediction. | Molecular geometry, dipole moment, spectroscopic signatures, reactivity indices. | nih.govresearchgate.net |

| Molecular Docking | Binding mode prediction for biological targets. | Binding affinity, interaction with active site residues. | mdpi.com |

| QSAR | Correlation of chemical structure with biological activity or physical properties. | Predictive models for herbicidal activity, electronic properties, etc. | nih.gov |

Novel Applications in Materials Science and Catalysis

The pyridazine ring is gaining attention as a versatile building block for advanced materials due to its unique electronic properties, coordination capability, and structural rigidity. rsc.org The bifunctional nature of this compound (a coordination site via the carboxylate and a reactive site at the chloro-position) makes it an attractive candidate for creating novel functional materials.

Future research could explore:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylate group can act as a ligand to coordinate with metal ions, forming extended one-, two-, or three-dimensional structures. These materials could have applications in gas storage, separation, or catalysis.

Organic Optoelectronic Materials: The electron-deficient pyridazine ring can be incorporated into push-pull chromophores for nonlinear optical (NLO) applications or as a core component in materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). peacta.orgrsc.org The chloro and carboxylate groups serve as handles for further functionalization to tune the material's electronic properties. nih.gov

Ligand Design for Catalysis: Pyridazine derivatives can serve as ligands in transition metal complexes used for catalysis. nih.gov The specific electronic and steric environment provided by a ligand derived from this compound could lead to catalysts with novel reactivity or selectivity.

Synergistic Approaches in Agrochemical Innovation

Pyridazine derivatives are well-established as core structures in a variety of agrochemicals, including herbicides, insecticides, and plant growth regulators. liberty.eduresearchgate.netresearchgate.netresearchgate.net The parent compound, 6-chloropyridazine-3-carboxylic acid, is a known intermediate in the synthesis of pesticides. guidechem.com Future research will likely focus on synergistic approaches to enhance efficacy and address challenges like resistance.

Promising avenues include:

Development of Novel Herbicides: The 6-chloropyridazine scaffold can be further functionalized to create new herbicidal compounds. For instance, the condensation of 3,6-dichloropyridazine (B152260) with various amines has yielded compounds with activity against broadleaf weeds. researchgate.net Similar derivatization of the target compound could lead to new active ingredients.

Combination Formulations: Exploring the synergistic effects of this compound or its derivatives when combined with existing commercial herbicides could lead to formulations with a broader spectrum of activity or a reduced environmental footprint.

Scaffold for Bioactive Conjugates: The molecule can be used as a scaffold to link different pharmacophores together, potentially creating hybrid molecules with dual modes of action. This is a promising strategy for overcoming resistance in target pests or weeds.

Plant Growth Regulators: Some pyridazine compounds have shown activity as plant growth regulators. researchgate.net Research into how modifications to the this compound structure affect plant morphogenesis and development could open new avenues in crop management. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Sodium 6-chloropyridazine-3-carboxylate, and how can purity be validated?

- Methodology : The compound is typically synthesized via condensation of 3,6-dichloropyridazine with sodium salts (e.g., sodium benzyl cyanide) under reflux conditions, followed by hydrolysis and purification . Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) to quantify impurities and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. For sodium salts, inductively coupled plasma mass spectrometry (ICP-MS) ensures accurate cation stoichiometry .

Q. Which analytical techniques are most effective for characterizing this compound's structural integrity?

- Methodology :

- NMR Spectroscopy : Use deuterated solvents (e.g., D₂O or DMSO-d₆) to resolve aromatic protons and confirm substitution patterns .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode detects the molecular ion peak ([M–Na]⁻) and fragmentation patterns .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the compound’s crystal lattice, validating salt formation and stereochemistry .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Methodology :

- Solubility : Test in polar solvents (water, DMSO, methanol) via gravimetric analysis. For aqueous solubility, use UV-Vis spectroscopy at λmax ≈ 270 nm to quantify saturation points .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation. Thermal stability is assessed via differential scanning calorimetry (DSC) to identify melting points and decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Standardized Bioassays : Replicate studies under controlled conditions (e.g., MIC assays for antibacterial activity against E. coli and P. aeruginosa at pH 7.4) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets across studies. Orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity) identify context-dependent activity .

Q. What experimental designs are recommended for studying the compound's reactivity in cross-coupling reactions?

- Methodology :

- Catalytic Screening : Test palladium/copper catalysts (e.g., Pd(OAc)₂/CuI) in Suzuki-Miyaura couplings with aryl boronic acids. Monitor reaction progress via thin-layer chromatography (TLC) and optimize ligand/base systems (e.g., PPh₃, K₂CO₃) .

- Kinetic Profiling : Use in situ IR spectroscopy to track intermediate formation (e.g., oxidative addition states) and determine rate constants .

Q. What computational approaches predict the electronic properties of this compound for drug design?

- Methodology :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) using Gaussian 09 at the B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., COX-2 inhibition) with GROMACS to assess binding affinity and solvation effects .

Q. How should kinetic studies be structured to understand degradation pathways of the compound?

- Methodology :

- Forced Degradation : Expose the compound to stressors (heat, light, pH extremes). Analyze degradation products via LC-MS/MS and propose pathways using mechanistic organic chemistry principles .

- Isotope-Labeling : Use ¹⁸O-labeled water in hydrolysis studies to trace carboxylate group cleavage via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.